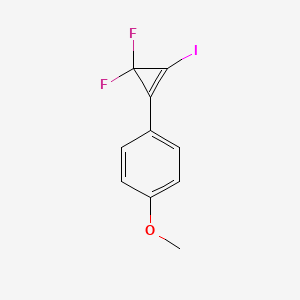
Trifluorodecyltrichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluorodecyltrichlorosilane is typically synthesized through the hydrosilylation reaction, where trichlorosilane reacts with a perfluorinated alkene. The reaction is catalyzed by a platinum-based catalyst under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of trichlorosilane with perfluorodecene in the presence of a platinum catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion .
Análisis De Reacciones Químicas
Types of Reactions: Trifluorodecyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Substituted silanes.
Aplicaciones Científicas De Investigación
Trifluorodecyltrichlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to create hydrophobic and oleophobic surfaces on various materials.
Nanotechnology: Employed in the functionalization of nanoparticles for improved stability and performance.
Biomedical Applications: Utilized in the development of drug delivery systems and biomedical coatings.
Environmental Applications: Applied in the treatment of wastewater and environmental remediation.
Mecanismo De Acción
The mechanism of action of trifluorodecyltrichlorosilane involves its ability to form strong covalent bonds with various substrates. This property is exploited in surface modification and functionalization processes. The compound’s fluorinated tail imparts hydrophobic and oleophobic characteristics, making it useful in creating non-wetting surfaces .
Comparación Con Compuestos Similares
- Perfluorooctyltrichlorosilane (PFOTCS)
- Octadecyltrichlorosilane (OTS)
- Perfluorodecyltrichlorosilane (FDTS)
Comparison: this compound is unique due to its longer fluorinated chain compared to PFOTCS and OTS, which provides enhanced hydrophobic and oleophobic properties. FDTS is similar but has a slightly different fluorinated chain length, affecting its specific applications .
Propiedades
Número CAS |
322407-64-7 |
|---|---|
Fórmula molecular |
C10H18Cl3F3Si |
Peso molecular |
329.7 g/mol |
Nombre IUPAC |
trichloro(10,10,10-trifluorodecyl)silane |
InChI |
InChI=1S/C10H18Cl3F3Si/c11-17(12,13)9-7-5-3-1-2-4-6-8-10(14,15)16/h1-9H2 |
Clave InChI |
JQKDRYWGEDAJRS-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(F)(F)F)CCCC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)




![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)




